3-Bromo-5-methoxypyrazolo[1,5-A]pyridine chemical structure and physical properties
3-Bromo-5-methoxypyrazolo[1,5-A]pyridine chemical structure and physical properties
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich fused bicyclic system that has become a cornerstone in modern medicinal chemistry and rational drug design. Specifically, 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine serves as a highly versatile, advanced intermediate. The 5-methoxy group acts as an electron-donating moiety that modulates the electronic landscape of the core, while the 3-bromo substituent provides an optimal orthogonal handle for transition-metal-catalyzed cross-coupling reactions. This specific scaffold is critical in the development of next-generation kinase inhibitors and advanced anti-tubercular agents, such as the respiratory cytochrome bcc complex inhibitor TB47[1].
Chemical Architecture & Physical Properties
The pyrazolo[1,5-a]pyridine core features a bridgehead nitrogen atom that donates electron density into the conjugated system. This electronic distribution makes the C-3 position of the pyrazole ring highly nucleophilic, enabling highly regioselective electrophilic aromatic substitution[2]. The 5-methoxy substitution further enriches the electron density of the pyridine ring, influencing both the basicity of the system and its hydrogen-bond acceptor profile during target engagement.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine |
| CAS Number | 1427501-56-1[3] |
| Molecular Formula | C8H7BrN2O[4] |
| Molecular Weight | 227.06 g/mol |
| SMILES | COc1ccn2ncc(Br)c2c1[4] |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Typical Appearance | Off-white to light yellow solid |
De Novo Synthesis & Mechanistic Pathways
The synthesis of 3-bromo-5-methoxypyrazolo[1,5-a]pyridine relies on a highly convergent sequence that builds the bicyclic core before executing a regioselective functionalization.
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N-Amination: The sequence begins with the N-amination of 4-methoxypyridine using a strong electrophilic aminating agent like O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH)[1]. This establishes the critical N-N bond, yielding a 1-amino-4-methoxypyridinium salt.
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1,3-Dipolar Cycloaddition: Treatment of the pyridinium salt with a base (e.g., K₂CO₃) generates an N-aminopyridinium ylide in situ. This ylide undergoes a [3+2] cycloaddition with an alkyne (such as ethyl propiolate), followed by oxidative aromatization and subsequent decarboxylation to yield the 5-methoxypyrazolo[1,5-a]pyridine core.
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Regioselective Bromination: The core is subjected to electrophilic bromination using N-Bromosuccinimide (NBS)[2]. The HOMO of the pyrazolo[1,5-a]pyridine system has its largest coefficient at the C-3 position, ensuring that the bromonium ion (Br⁺) is captured exclusively at this site.
Fig 1: De novo synthesis workflow of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine.
Experimental Protocol: Self-Validating Bromination Workflow
To ensure scientific integrity, the following protocol for the final bromination step is designed as a self-validating system , incorporating causality for every reagent choice and In-Process Controls (IPC) to verify success before downstream processing.
Step 1: Substrate Preparation
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Action: Dissolve 1.0 equivalent of 5-methoxypyrazolo[1,5-a]pyridine in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.2 M concentration.
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Causality: Anhydrous conditions prevent the competitive hydrolysis of NBS. DCM is preferred for ease of workup, while DMF offers superior solubility for highly substituted analogues.
Step 2: Electrophile Addition
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Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 15 minutes.
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Causality: NBS provides a controlled, low-concentration release of electrophilic bromine. Maintaining the reaction at 0 °C suppresses radical-mediated side reactions (e.g., benzylic-type bromination of the methoxy group) and prevents over-bromination[2].
Step 3: In-Process Control (IPC) & Validation
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Action: After 1 hour, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
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Validation: The system validates itself when the starting material mass ( [M+H]+=149 ) is completely consumed. The product peak must display a distinct 1:1 isotopic doublet at m/z=227 and 229 , confirming the incorporation of exactly one bromine atom ( 79 Br and 81 Br isotopes).
Step 4: Quench and Extraction
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Action: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2S2O3 ). Extract the aqueous layer three times with ethyl acetate.
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Causality: Sodium thiosulfate instantly reduces any unreacted NBS or trace Br2 into inert bromide salts. This prevents unexpected bromination during the concentration phase where thermal energy is applied.
Step 5: Purification
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Action: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Applications in Advanced Therapeutics
The strategic placement of the bromine atom at the C-3 position transforms this molecule into a powerful cross-coupling hub.
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Suzuki-Miyaura & Buchwald-Hartwig Couplings: The C-Br bond readily undergoes palladium-catalyzed cross-coupling with arylboronic acids or amines. This is a critical step in synthesizing pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives, which have shown low nanomolar MIC values against drug-resistant Mycobacterium tuberculosis strains[5].
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Bioisosteric Applications: The 5-methoxy group frequently acts as a bioisostere for water networks in kinase active sites, acting as a hydrogen bond acceptor while improving the overall lipophilic ligand efficiency (LLE) of the drug candidate.
References
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MolPort. "3-bromo-5-methoxypyrazolo[1,5-a]pyridine | 1427501-56-1". MolPort Chemical Database. URL: [Link]
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Lu, Y., et al. (2018). "Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis." ACS Infectious Diseases. URL: [Link]
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Zhang, Y., et al. (2019). "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." ACS Medicinal Chemistry Letters. URL: [Link]
- Google Patents. "WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders".
Sources
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- 3. 3-BROMO-5-METHOXYPYRAZOLO[1,5-A]PYRIDINE | 1427501-56-1 [chemicalbook.com]
- 4. 3-bromo-5-methoxypyrazolo[1,5-a]pyridine | 1427501-56-1 | Buy Now [molport.com]
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